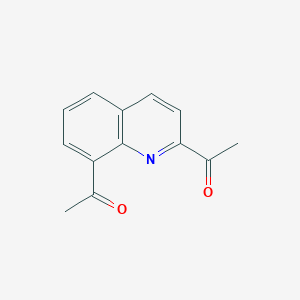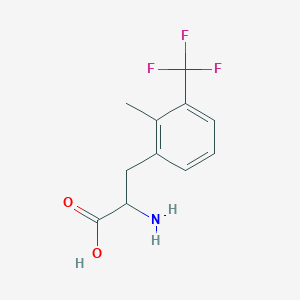
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Vue d'ensemble
Description
“2-Methyl-3-(trifluoromethyl)aniline” is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesic and herbicide . It belongs to the trifluoromethylbenzene series .
Synthesis Analysis
The synthesis of 2-Methyl-3-(trifluoromethyl)aniline involves several steps . The method comprises the following steps: dissolving 2-chloro-5-trifluoromethyl phenylamine, methyl propionylchloride and solid alkali into an organic solvent to carry out aminolysis reaction . An improved solvent-free protocol for the preparation of flunixin, a potent non-narcotic, non-steroidal anti-inflammatory drug is reported using boric acid as a catalyst .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-(trifluoromethyl)aniline is CH3C6H3(CF3)NH2 . The molecular weight is 175.15 .
Chemical Reactions Analysis
The compound forms carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride when combusted . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .
Physical And Chemical Properties Analysis
The melting point of 2-Methyl-3-(trifluoromethyl)aniline is between 38 - 42 °C . The initial boiling point and boiling range is 62-64°C at 4mm . The flash point is 96.1 °C .
Applications De Recherche Scientifique
-
2’-Methyl-3’-(trifluoromethyl)acetophenone : This compound is used in various scientific research applications, but the specific details about its applications are not readily available.
-
2-Methyl-3-(trifluoromethyl)aniline : This compound belongs to the trifluoromethylbenzene series. It may be used in chemical synthesis . Specifically, it may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
-
2-Methyl-3-(trifluoromethyl)benzonitrile : This compound is also used in scientific research, but the specific details about its applications are not readily available.
-
Synthesis of Analgesic Compounds : 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
-
Development of PET Radioligands : 2-Methyl-3-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
-
Chemical Synthesis : This compound may be used in various chemical syntheses .
-
Synthesis of PET Radioligands : 2-Methyl-3-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
-
Chemical Synthesis : This compound may be used in various chemical syntheses .
-
Synthesis of Analgesic Compounds : 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
Safety And Hazards
Orientations Futures
2-Methyl-3-(trifluoromethyl)aniline is an important intermediate for synthesizing analgesic and herbicide . It is also a key intermediate for synthesizing flunixin meglumine . Therefore, its future directions are likely to be closely tied to the development and production of these types of drugs and pesticides.
Propriétés
IUPAC Name |
2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWYFTXABAXWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)

![6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1393275.png)
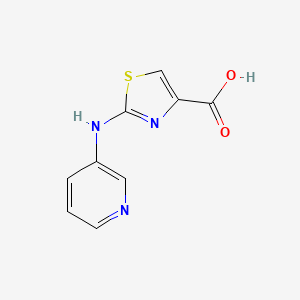
![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)
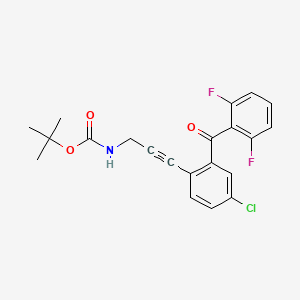
![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)
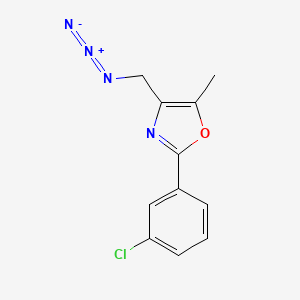
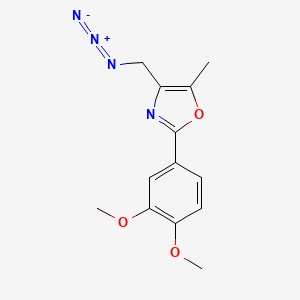
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)
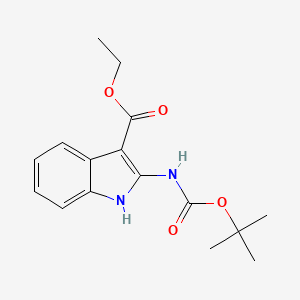
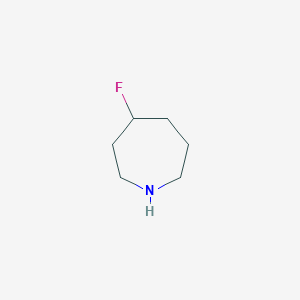
![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)
